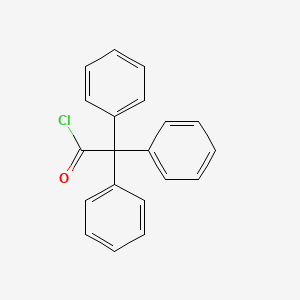

Triphenylacetyl chloride

Beschreibung

Significance in Advanced Synthetic Methodologies

The principal feature of triphenylacetyl chloride in synthetic chemistry is its significant steric bulk, which chemists have leveraged to control reaction outcomes and synthesize sterically congested molecules. Its reactions often require specific conditions to overcome the steric hindrance. For instance, while it can be used to prepare amides and esters, the reaction conditions can be challenging. The synthesis of methyl triphenylacetate from this compound required an 18-fold excess of methanol (B129727) and a 25-hour reflux in benzene (B151609) with a pyridine (B92270) catalyst to proceed. cdnsciencepub.com In another example, the synthesis of certain chiral esters from this compound and an alcohol was found to be inefficient in solution; however, fusing the acyl chloride directly with an excess of the alcohol provided the desired products in yields ranging from 12% to 95%. nih.govacs.org

This sterically demanding reagent has also been employed in reactions with organometallic reagents for the preparation of highly hindered ketones. The reaction of this compound with various Grignard reagents and organocadmium compounds has been successfully used to synthesize a series of alkyl trityl ketones. acs.org These reactions demonstrate its utility in forming carbon-carbon bonds to create molecules with a quaternary center substituted by a trityl group.

Furthermore, the triphenylacetyl group has been incorporated into larger, complex structures. It has been used to derivatize amines, such as in the synthesis of 2',5'-dideoxy-5-ethyl-5'-(triphenylacetamido)uridine, a modified nucleoside. prepchem.com The trityl moiety, in general, is recognized for its use in creating molecular propellers and as a component in supramolecular chemistry. nih.govmdpi.com The use of this compound allows for the introduction of this bulky, stereodynamic group, which can influence the molecular architecture and chiroptical properties of the resulting compounds. nih.govacs.org

Historical Context of Acyl Chloride Reactivity Investigations

Acyl chlorides have long been established as highly reactive derivatives of carboxylic acids, serving as important intermediates in organic synthesis. chemguide.co.ukcrunchchemistry.co.uk Historically, investigations into their reactivity focused on nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile. crunchchemistry.co.ukmasterorganicchemistry.com Early studies established the general reactivity patterns with common nucleophiles like water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). crunchchemistry.co.ukwikipedia.org

The study of how steric hindrance affects this fundamental reactivity has been a significant area of research in physical organic chemistry. This compound serves as a classic example of a sterically hindered acyl chloride. Its unique structure has been instrumental in probing the limits and mechanisms of nucleophilic acyl substitution. For example, detailed mechanistic studies on ester hydrolysis have used substrates derived from this compound to differentiate between competing pathways. In the case of methyl triphenylacetate hydrolysis, the extreme steric hindrance around the carbonyl group was expected to significantly slow the typical bimolecular acyl-oxygen cleavage (BAc2) mechanism, potentially allowing the alternative bimolecular alkyl-oxygen cleavage (BAL2) mechanism to dominate. cdnsciencepub.com However, research showed that even under conditions where the hydrolysis was extremely slow (only 40% conversion after 287 hours at 100°C), the reaction still proceeded 95% via the BAc2 pathway. cdnsciencepub.com This finding underscored the high energetic barrier of the competing BAL2 mechanism and the robustness of the BAc2 pathway even in severely hindered systems.

Additionally, the thermal decomposition of this compound has been examined to understand its stability and the products formed at high temperatures. These studies involved measuring the evolution of carbon monoxide from the molten compound or from solutions, providing quantitative data on its decomposition kinetics. wiley.com Such fundamental investigations into the behavior of model compounds like this compound have been crucial in building the detailed understanding of reaction mechanisms that organic chemists rely on today.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,2-triphenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZBNMMELVBICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324104 | |

| Record name | Triphenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-70-8 | |

| Record name | α,α-Diphenylbenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 405742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Triphenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of Triphenylacetyl Chloride

Established Synthetic Routes to Triphenylacetyl Chloride

The primary and most well-documented method for the synthesis of this compound involves the treatment of its corresponding carboxylic acid, triphenylacetic acid, with a chlorinating agent.

The conversion of triphenylacetic acid to this compound is typically achieved using thionyl chloride. This reaction, while common for the preparation of acyl chlorides, presents unique challenges and requires specific conditions to proceed efficiently due to the steric hindrance imparted by the three phenyl groups.

The reaction of triphenylacetic acid with thionyl chloride is a standard method for the formation of the corresponding acid chloride. A common procedure involves refluxing triphenylacetic acid with thionyl chloride in an inert solvent, such as toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). One established protocol specifies heating the reaction mixture to 80°C for 3 hours to achieve the conversion. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). Upon completion, the excess thionyl chloride and solvent are typically removed under reduced pressure to yield the crude this compound, which can often be used in subsequent steps without further purification.

However, research has shown that this conversion can be sluggish and may require prolonged reaction times to achieve high yields. In some instances, the reaction has been reported to be very slow, necessitating two consecutive 6-hour reflux periods with the addition of fresh thionyl chloride for the second period to drive the reaction to completion. This highlights the impact of the steric bulk of the triphenylmethyl group on the reaction rate.

Table 1: Synthesis of this compound from Triphenylacetic Acid

| Reactant | Reagent | Catalyst | Solvent | Temperature | Time | Observations |

|---|---|---|---|---|---|---|

| Triphenylacetic Acid | Thionyl Chloride | DMF (catalytic) | Toluene | 80°C | 3 hours | Standard procedure |

| Triphenylacetic Acid | Thionyl Chloride | None specified | None specified (reflux) | Reflux | 2 x 6 hours | For difficult conversions |

The primary challenge in the synthesis of this compound from triphenylacetic acid lies in the steric hindrance around the carbonyl group. The three bulky phenyl rings shield the carboxylic acid moiety, impeding the approach of the thionyl chloride molecule. This steric congestion is the principal reason for the often slow reaction rates and the need for forcing conditions, such as prolonged heating, to achieve a satisfactory conversion. Inefficient conversion can lead to a mixture of the starting material and the product, complicating purification and potentially affecting the yield and purity of subsequent derivatization reactions.

Preparation from Triphenylacetic Acid

Conversion to Key Organic Derivatives

This compound is a precursor to a variety of organic compounds, with esterification being a key transformation. The steric hindrance that poses a challenge in its synthesis also plays a crucial role in the mechanisms of its derivatization reactions.

The formation of esters from this compound, while a seemingly straightforward reaction, is mechanistically interesting due to the steric bulk of the triphenylmethyl group.

The reaction of this compound with methanol (B129727) to form methyl triphenylacetate is a difficult reaction. Attempts to carry out this esterification in solution under standard conditions have been reported to be inefficient, often resulting in low yields of the desired ester. A more successful approach involves fusing this compound with a large excess of the alcohol at elevated temperatures. For instance, the conversion to methyl triphenylacetate has been achieved by a 25-hour reflux in benzene (B151609) with a pyridine (B92270) catalyst and an 18-fold excess of methanol.

The significant steric hindrance at the carbonyl carbon of this compound makes the typical bimolecular nucleophilic acyl substitution mechanism, which is common for less hindered acyl chlorides, less favorable. In this mechanism, the nucleophile (methanol) would attack the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion.

However, the bulky triphenylmethyl group makes the backside attack required for this mechanism difficult. An alternative and more plausible mechanistic pathway for the esterification of this compound is an SN1-like mechanism. This pathway involves the initial, rate-determining step of the departure of the chloride ion to form a highly stabilized triphenylmethyl acylium ion (a carbocation). The stability of this carbocation is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.

Once formed, this planar carbocation intermediate can be readily attacked by methanol from either face, leading to the formation of the protonated ester. A final deprotonation step would then yield the methyl triphenylacetate product. This SN1-like mechanism circumvents the steric hindrance issue associated with a direct nucleophilic attack on the sterically crowded carbonyl carbon.

Table 2: Reaction Conditions for the Formation of Methyl Triphenylacetate

| Reactant | Reagent | Catalyst | Solvent | Temperature | Time | Molar Ratio (Methanol:Acid Chloride) |

|---|---|---|---|---|---|---|

| This compound | Methanol | Pyridine | Benzene | Reflux | 25 hours | 18:1 |

Esterification Reactions

Catalytic Influence of Pyridine in Ester Synthesis

In the synthesis of esters from this compound, pyridine serves a dual function, acting as both a nucleophilic catalyst and an acid scavenger. stackexchange.comscispace.com Its primary role as a catalyst is to accelerate the rate of esterification by forming a highly reactive intermediate. stackexchange.com Pyridine, being more nucleophilic than the alcohol reactant, readily attacks the electrophilic carbonyl carbon of this compound. This initial reaction results in the formation of an N-triphenylacetylpyridinium chloride intermediate. stackexchange.com This intermediate is significantly more electrophilic than the original acid chloride, rendering it more susceptible to nucleophilic attack by the alcohol.

The positively charged nitrogen atom in the pyridinium ring strongly withdraws electron density from the carbonyl carbon, enhancing its electrophilicity. The subsequent reaction with an alcohol is therefore much faster than the direct reaction of the alcohol with the less reactive this compound. After the alcohol attacks the activated intermediate, pyridine is expelled as a leaving group, and the desired ester is formed. Since pyridine is regenerated at the end of the reaction cycle, it functions as a true catalyst. stackexchange.com

Furthermore, the esterification reaction produces hydrochloric acid (HCl) as a byproduct. stackexchange.comscispace.com Pyridine, being a weak base, effectively neutralizes this HCl, forming pyridinium chloride. stackexchange.com This prevents the accumulation of acid in the reaction mixture, which could otherwise lead to undesirable side reactions or equilibrium limitations.

Kinetic Impediments and Conversion Limitations

The esterification of this compound can be subject to kinetic impediments, particularly in solution-based syntheses at ambient temperatures. acs.orgnih.gov The bulky triphenylmethyl (trityl) group imposes significant steric hindrance around the carbonyl carbon, which can impede the approach of the alcohol nucleophile. This steric hindrance can lead to low yields and inefficient reactions when conducted in solution. acs.orgnih.gov

Research has shown that attempts to synthesize chiral esters from this compound and an alcohol in solution were often unsuccessful, yielding only small quantities of the desired product. acs.orgnih.gov To overcome these kinetic barriers, alternative synthetic strategies such as the fusion of this compound with an excess of the respective alcohol at elevated temperatures have been employed, resulting in significantly higher yields ranging from 12% to 95%. acs.orgnih.gov

Synthesis of Alkyl Trityl Ketones via Organometallic Reagents

The synthesis of alkyl trityl ketones from this compound can be achieved through the use of organometallic reagents. However, the high reactivity of many common organometallics, such as Grignard reagents, presents a challenge in selectively obtaining the ketone product. chemistrysteps.comyoutube.com These reagents are potent nucleophiles and can react with the initially formed ketone, leading to the formation of a tertiary alcohol as a byproduct. chemistrysteps.com

To achieve a selective synthesis of the ketone, less reactive organometallic reagents are often employed. Lithium dialkylcuprates (Gilman reagents) are a notable example. chemistrysteps.com The carbon-copper bond in Gilman reagents is less polarized than the carbon-magnesium bond in Grignard reagents, making them softer nucleophiles. chemistrysteps.com This reduced reactivity allows them to react with the highly reactive acid chloride to form the ketone, but they are generally unreactive towards the less electrophilic ketone product, thus preventing over-addition. chemistrysteps.comyoutube.com

Another strategy involves moderating the reactivity of more potent organometallic reagents. For instance, the addition of certain ligands can temper the reactivity of Grignard reagents, allowing for the selective formation of ketones from acid chlorides. wisc.eduorganic-chemistry.org

Reactions with Grignard Reagents

The reaction of this compound with Grignard reagents (R-MgX) is a powerful method for forming carbon-carbon bonds, but it typically leads to the formation of tertiary alcohols rather than ketones. chemistrysteps.comyoutube.com The reaction proceeds in a two-step manner. In the first step, the Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of this compound to form an unstable tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming an alkyl trityl ketone.

However, the newly formed ketone is also susceptible to nucleophilic attack by the Grignard reagent. chemistrysteps.com Since the Grignard reagent is highly reactive, a second equivalent will readily add to the ketone's carbonyl group. This second nucleophilic addition, followed by an acidic workup, yields the corresponding tertiary alcohol. chemistrysteps.comyoutube.com Therefore, if the desired product is the alkyl trityl ketone, the use of unmodified Grignard reagents is generally not suitable due to this over-addition.

To circumvent this issue and isolate the ketone, the reactivity of the Grignard reagent can be moderated. One effective method is the use of a tridentate ligand such as bis[2-(N,N-dimethylamino)ethyl] ether. wisc.eduorganic-chemistry.org This ligand is believed to form a complex with the Grignard reagent, which moderates its reactivity and allows for the selective formation of the ketone in high yield, preventing the subsequent addition to the ketone. wisc.eduorganic-chemistry.org

Below is a table summarizing the outcomes of the reaction between an aryl acid chloride and ethylmagnesium bromide with and without a moderating ligand.

| Reagent | Conditions | Product(s) | Yield(s) |

| EtMgBr | THF, -78 °C | Ketone, Tertiary Alcohol, Side Products | 40% (Ketone), with other products |

| EtMgBr + Ligand | THF, -60 °C | Ketone | 91% |

Data adapted from a study on the addition of Grignard reagents to aryl acid chlorides. wisc.edu

Formation of N-Triphenylacetyl-l-Tyrosine and Related Amides

The synthesis of N-triphenylacetyl-l-tyrosine involves the formation of an amide bond between the amino group of l-tyrosine and the carbonyl group of this compound. This reaction is a standard procedure for the N-acylation of amino acids. The process typically involves the reaction of the amino acid, or its ester derivative, with the acid chloride in the presence of a base. The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

The general method for amide bond formation requires the activation of the carboxylic acid group. luxembourg-bio.com In this case, the carboxylic acid is already activated in the form of the acid chloride. The lone pair of electrons on the nitrogen atom of the amino group of l-tyrosine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride ion to form the amide linkage.

Given the presence of the phenolic hydroxyl group in tyrosine, protection of this group may be necessary to prevent side reactions, such as O-acylation, depending on the specific reaction conditions employed. The choice of solvent and base is crucial to ensure a high yield of the desired N-acylated product and to minimize side reactions and racemization.

Racemization Studies in Amide Synthesis

A significant challenge in the synthesis of peptides and acylated amino acids, such as N-triphenylacetyl-l-tyrosine, is the potential for racemization at the chiral α-carbon of the amino acid. researchgate.net The activation of the carboxyl group, a necessary step for amide bond formation, can increase the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate, which can then be protonated from either face, resulting in a loss of stereochemical integrity. scripps.edu

Several strategies have been developed to minimize or eliminate racemization during amide bond formation. The use of specific coupling reagents and reaction conditions is paramount. For instance, certain phosphonium-based coupling reagents have been shown to be highly effective in promoting racemization-free amide bond formation. researchgate.net

One study demonstrated an efficient amidation reaction using a catalytic amount of triphenylphosphine oxide with oxalyl chloride. researchgate.netresearchgate.netorganic-chemistry.org This system generates a highly reactive phosphonium intermediate in situ, which activates the carboxylic acid for rapid coupling with the amine. organic-chemistry.org The reactions proceed quickly, often in under 10 minutes, which helps to suppress racemization. researchgate.netresearchgate.netorganic-chemistry.org The effectiveness of this method in preventing racemization was confirmed by high-performance liquid chromatography (HPLC) analysis on a chiral stationary phase, showing excellent enantiomeric ratios (>99:1). researchgate.net

The table below presents data on the racemization-free synthesis of dipeptides, which is analogous to the formation of N-triphenylacetyl-l-tyrosine, using a catalytic triphenylphosphine oxide system.

| Entry | Carboxylic Acid | Amine | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | N-Fmoc-L-Ala | H-Gly-OMe | N-Fmoc-L-Ala-Gly-OMe | 85 | >99:1 |

| 2 | N-Fmoc-L-Phe | H-Ala-OMe | N-Fmoc-L-Phe-Ala-OMe | 82 | >99:1 |

| 3 | N-Cbz-L-Val | H-Phe-OMe | N-Cbz-L-Val-Phe-OMe | 78 | >99:1 |

Data adapted from a study on racemization-free synthesis of dipeptides. researchgate.net

These findings underscore the importance of selecting appropriate synthetic methodologies to preserve the stereochemical integrity of the amino acid during the formation of N-triphenylacetyl-l-tyrosine and related amides.

Reaction Mechanisms and Reactivity Investigations of Triphenylacetyl Chloride

Electrophilic Acylation Pathways

The primary electrophilic acylation pathway involving triphenylacetyl chloride is the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation to aromatic systems. walisongo.ac.idorganic-chemistry.org

Friedel-Crafts Acylation of Aromatic Substrates

The Friedel-Crafts acylation of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution mechanism, catalyzed by a Lewis acid. organic-chemistry.orgnih.gov

The reaction is initiated by the generation of a triphenylacetyl acylium ion. This occurs through the interaction of this compound with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the carbon-chlorine bond to form the acylium ion. organic-chemistry.orgmasterorganicchemistry.com

The general mechanism for the formation of an acylium ion is depicted below: RCOCl + AlCl₃ → RCO⁺ + AlCl₄⁻

Resonance Structures of a Generic Acylium Ion

Caption: Resonance contributors of a generic acylium ion, illustrating the delocalization of the positive charge.

The generated triphenylacetyl acylium ion acts as the electrophile in the subsequent electrophilic aromatic substitution step. The aromatic substrate, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organic-chemistry.org Aromaticity is then restored by the deprotonation of the arenium ion, typically by the AlCl₄⁻ species, which regenerates the Lewis acid catalyst and releases a proton. walisongo.ac.id

A variety of Lewis acids can be employed to catalyze Friedel-Crafts acylation, with aluminum chloride being one of the most common. chemistryjournals.net Other Lewis acids such as ferric chloride (FeCl₃) can also be used. masterorganicchemistry.com For highly activated aromatic substrates, milder catalysts may be sufficient. walisongo.ac.id The choice of catalyst can influence the reaction conditions and yields.

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Formula | Relative Activity |

| Aluminum chloride | AlCl₃ | High |

| Ferric chloride | FeCl₃ | Moderate |

| Boron trifluoride | BF₃ | Moderate |

| Zinc chloride | ZnCl₂ | Mild |

| Tin(IV) chloride | SnCl₄ | Moderate |

This table is interactive. You can sort the data by clicking on the column headers.

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements. walisongo.ac.id This is attributed to the resonance stabilization of the acylium ion intermediate. The positive charge is delocalized between the carbonyl carbon and oxygen, which prevents the skeletal rearrangements often observed with carbocations in Friedel-Crafts alkylations. walisongo.ac.idmasterorganicchemistry.com This ensures that the acyl group is introduced to the aromatic ring with its original structure intact.

The substrate scope of Friedel-Crafts acylation is generally broad, encompassing a wide range of aromatic and heteroaromatic compounds. However, the reaction is typically unsuccessful with strongly deactivated aromatic rings, such as those bearing nitro or multiple halogen substituents. libretexts.org The bulky nature of the triphenylacetyl group may introduce steric hindrance, potentially limiting the reactivity with highly substituted or sterically demanding aromatic substrates. stackexchange.com

A key feature of Friedel-Crafts acylation is the deactivation of the aromatic ring by the newly introduced acyl group. The electron-withdrawing nature of the carbonyl group makes the product less nucleophilic than the starting material, thereby preventing further acylation reactions. nih.govacs.org This inherent self-limitation generally ensures that monoacylation is the predominant outcome, effectively controlling polyacylation. nih.govorganic-chemistry.org

Nucleophilic Acyl Substitution Mechanisms

This compound, as a typical acyl chloride, undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. These reactions proceed through a characteristic addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. In the subsequent step, the carbonyl double bond is reformed, and the chloride ion is eliminated as a leaving group. masterorganicchemistry.com

The reactivity of this compound in these reactions is influenced by both electronic and steric factors. The electron-withdrawing chlorine atom polarizes the carbonyl group, making the carbon atom highly electrophilic. However, the considerable steric bulk of the three phenyl groups attached to the alpha-carbon can hinder the approach of the nucleophile to the carbonyl carbon. researchgate.net This steric hindrance can significantly affect the reaction rates and may necessitate more forcing reaction conditions or the use of less hindered nucleophiles. For instance, the synthesis of sterically hindered esters from this compound has been achieved by fusion with an excess of the respective alcohol, suggesting that standard solution-phase reactions may be inefficient due to steric hindrance. nih.govacs.org

Table 2: Examples of Nucleophilic Acyl Substitution Reactions of Acyl Chlorides

| Nucleophile | Product |

| Water (H₂O) | Carboxylic Acid |

| Alcohol (R'OH) | Ester |

| Ammonia (NH₃) | Primary Amide |

| Primary Amine (R'NH₂) | Secondary Amide |

| Secondary Amine (R'₂NH) | Tertiary Amide |

This table is interactive. You can filter the data by entering a search term in the box below.

Intrinsic Reactivity Profile of this compound

The intrinsic reactivity of this compound is significantly influenced by the substantial steric hindrance imparted by the bulky triphenylmethyl (trityl) group attached to the carbonyl carbon. This steric congestion plays a crucial role in its chemical behavior, particularly in nucleophilic acyl substitution reactions. For instance, attempts to synthesize chiral esters from this compound and alcohols in solution are often inefficient, leading to the formation of only small quantities of the desired ester. nih.govacs.org More successful esterification has been achieved through the fusion of this compound with an excess of the respective alcohol, a method that circumvents the challenges of solution-phase reactions. nih.govacs.org

The steric hindrance not only affects the rate of reaction but can also influence the reaction pathway. The bulky nature of the triphenylmethyl group can impede the approach of nucleophiles to the electrophilic carbonyl carbon, a key step in the common addition-elimination mechanism. quora.com

The chlorine atom in this compound exerts a significant inductive effect on the carbonyl group. As chlorine is a highly electronegative atom, it withdraws electron density from the adjacent carbonyl carbon through the sigma bond. This electron-withdrawing effect increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. libretexts.org A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles.

However, it is important to note that some studies on substituted carbonyl compounds have suggested that the traditional understanding of electron-withdrawing substituents always increasing carbonyl electrophilicity might be an oversimplification. These studies propose that while electron-withdrawing groups do increase the reactivity of carbonyl compounds, it may be due to a destabilization of the ground state rather than a direct increase in the electrophilicity of the carbonyl carbon itself. nih.gov

General Mechanism: Addition-Elimination Sequence

Like other acyl chlorides, this compound is expected to react with nucleophiles via a nucleophilic addition-elimination mechanism. This two-step process is a hallmark of nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack on the carbonyl carbon, followed by the expulsion of the chloride ion as a leaving group. semanticscholar.org

The cornerstone of the addition-elimination mechanism is the formation of a transient tetrahedral intermediate. When a nucleophile attacks the carbonyl carbon of this compound, the pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, which acquires a negative charge. This results in the formation of a short-lived species where the formerly trigonal planar carbonyl carbon becomes tetrahedral. semanticscholar.orgacs.org

This tetrahedral intermediate is typically unstable and rapidly collapses. The collapse involves the reformation of the carbon-oxygen double bond and the simultaneous expulsion of the best leaving group, which in this case is the chloride ion. The stability of the tetrahedral intermediate can be influenced by the nature of the substituents on the carbonyl carbon. While direct observation of the tetrahedral intermediate for this compound reactions is challenging due to its transient nature, its existence is a well-established principle in the mechanism of acyl chloride reactions. acs.orgnih.gov

Specific Mechanistic Studies in Ester Hydrolysis

The hydrolysis of esters derived from triphenylacetic acid provides valuable insights into the mechanistic pathways available to these sterically hindered systems. The competition between different hydrolysis mechanisms is a key area of investigation.

The alkaline hydrolysis of esters can, in principle, proceed through several mechanisms, with the most common being the bimolecular base-catalyzed acyl-oxygen cleavage (BAc2) mechanism. An alternative, though much rarer, pathway is the bimolecular base-catalyzed alkyl-oxygen cleavage (BAL2) mechanism. ucoz.com

A detailed study on the alkaline hydrolysis of methyl triphenylacetate, a sterically hindered ester, revealed that the reaction proceeds predominantly through the BAc2 mechanism. Isotopic labeling experiments showed that approximately 95% of the hydrolysis occurs via the BAc2 pathway, where the hydroxide ion attacks the carbonyl carbon. The remaining 5% of the reaction proceeds through the BAL2 mechanism, involving a nucleophilic attack on the methyl group. nih.gov

This finding is significant because the substantial steric hindrance of the triphenylmethyl group would be expected to strongly disfavor the BAc2 mechanism, making the BAL2 pathway more competitive. The fact that BAc2 still dominates highlights its intrinsic favorability.

| Mechanism | Percentage of Reaction | Site of Nucleophilic Attack |

|---|---|---|

| BAc2 | 95% | Carbonyl Carbon |

| BAl2 | 5% | Methyl Group |

The hydrolysis of methyl triphenylacetate serves as a compelling case study for the intrinsic unfavorability of the BAL2 mechanism. Despite the significant steric hindrance around the carbonyl group, which should impede the BAc2 pathway, the BAL2 mechanism only accounts for a minor fraction of the reaction products. nih.gov

This suggests that the BAL2 pathway is inherently less favorable than the BAc2 pathway, even when the latter is sterically challenged. The reaction of methyl triphenylacetate is described as being "on the verge of impossible," yet it still overwhelmingly follows the conventional BAc2 route. This intrinsic unfavorability is the primary reason for the rare observation of the BAL2 mechanism in ester hydrolysis. nih.gov The energy barrier for the BAL2 hydrolysis is generally calculated to be considerably higher than that for the BAc2 pathway. researchgate.net

Unimolecular (S\sub>N1) and Bimolecular (S\sub>N2) Nucleophilic Substitution

The nucleophilic substitution reactions of this compound, an acyl chloride, are fundamentally governed by the unique structure of the triphenylmethyl group attached to the carbonyl carbon. This bulky substituent introduces significant steric and electronic effects that dictate the preferred reaction pathway between unimolecular (S\sub>N1) and bimolecular (S\sub>N2) mechanisms.

The S\sub>N1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process where the rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. wikipedia.orgyoutube.com In the case of this compound, this involves the departure of the chloride leaving group to form a triphenylacetylium ion.

The reaction is characterized by first-order kinetics, as the rate depends only on the concentration of the substrate. wikipedia.org The stability of the resulting carbocation is a primary factor influencing the reaction rate. While the triphenylmethyl group is exceptionally bulky, its electronic properties can influence the adjacent acylium ion. The reaction is favored in polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org

The immense steric bulk of the three phenyl rings shields the electrophilic carbonyl carbon, making a direct attack by a nucleophile challenging. This steric hindrance strongly disfavors the alternative S\sub>N2 pathway, making the S\sub>N1 mechanism more plausible, particularly if a stable carbocation intermediate can be formed. The first step, ionization, is the slow, rate-determining step, followed by a rapid attack of the nucleophile on the carbocation. youtube.com

A bimolecular nucleophilic substitution (S\sub>N2) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. askthenerd.comyoutube.com This mechanism requires the nucleophile to approach the carbon atom from the side opposite to the leaving group, a process known as backside attack. youtube.com

For this compound, the S\sub>N2 pathway is severely impeded. The primary reason is the profound steric hindrance created by the triphenylmethyl group. This large, three-dimensional substituent effectively blocks the necessary backside approach of the nucleophile to the carbonyl carbon. askthenerd.com Experimental studies on the esterification of this compound with alcohols in solution have shown these reactions to be inefficient, yielding only small quantities of the ester product. acs.orgnih.gov This low reactivity is a direct consequence of the steric hindrance that raises the energy of the crowded S\sub>N2 transition state, thus dramatically slowing the reaction rate. askthenerd.com

While factors such as nucleophile strength, leaving group ability, and solvent choice are critical for S\sub>N2 reactions in general, the substrate's structure is the overwhelming determinant for this compound.

| Factor | General Influence on SN2 Reactivity | Application to this compound |

|---|---|---|

| Substrate Structure | Less steric hindrance at the electrophilic carbon increases the reaction rate. Reactivity order is typically Methyl > Primary > Secondary >> Tertiary. | The carbonyl carbon is sterically hindered by the bulky triphenylmethyl group, making the SN2 reaction extremely slow and unfavorable. askthenerd.comacs.orgnih.gov |

| Nucleophile Strength | Stronger, more reactive nucleophiles increase the reaction rate. | Even with a strong nucleophile, the steric barrier of the substrate remains the dominant, rate-limiting factor. |

| Leaving Group | A better (more stable) leaving group increases the reaction rate. | Chloride (Cl-) is a good leaving group, but its departure is kinetically hindered by the inability of the nucleophile to attack. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) are preferred as they do not solvate the nucleophile as strongly as polar protic solvents. | While solvent choice can influence rates, it cannot overcome the severe steric hindrance of the substrate. |

Other Significant Reaction Pathways

Beyond standard nucleophilic substitution, the structure of this compound allows for other important reaction mechanisms, including radical formation through decomposition and transformations involving its carbocation intermediates.

This compound can undergo thermal decomposition via homolytic cleavage. The most likely bond to break under these conditions is the C-C bond between the carbonyl group and the triphenylmethyl group. This cleavage is facilitated by the formation of the highly stable triphenylmethyl radical (often called the trityl radical).

The triphenylmethyl radical was the first organic radical discovered and is known for its unusual stability. wikipedia.org This persistence is due to the extensive delocalization of the unpaired electron across the three phenyl rings through resonance. Upon its formation, the triphenylmethyl radical exists in equilibrium with a quinoid-type dimer. wikipedia.org Solutions containing the radical are typically yellow, and this color intensifies with heat as the equilibrium shifts in favor of the radical. wikipedia.orgfaidherbe.org However, the radical reacts rapidly with atmospheric oxygen to form a colorless peroxide. wikipedia.orgfaidherbe.org

A significant reaction pathway for this compound involves the transformation of the initially formed carbocation. Following the S\sub>N1-type ionization to the triphenylacetylium ion (Ph\sub>3C-CO\sup>+), this intermediate can undergo a subsequent reaction before nucleophilic attack.

Specifically, the triphenylacetylium ion can readily lose a molecule of carbon monoxide (CO) in a process known as decarbonylation. This step is energetically favorable because it results in the formation of the triphenylmethyl cation, also known as the trityl cation. The trityl cation is an exceptionally stable carbocation, again due to the extensive resonance stabilization that delocalizes the positive charge over the three aromatic rings. nih.gov This cation is so stable that its salts can be isolated. The formation of the trityl cation from trityl chloride is a well-established process used in organocatalysis. nih.govunict.it This decarbonylation pathway represents a significant transformation that can compete with or dominate simple nucleophilic substitution.

| Intermediate Species | Structure | Key Stability Factor(s) | Potential Fate |

|---|---|---|---|

| Triphenylacetylium Ion | (C6H5)3C-C=O+ | Positive charge is on a carbonyl carbon. | 1. Attack by a nucleophile. 2. Decarbonylation (loss of CO). nih.gov |

| Triphenylmethyl (Trityl) Cation | (C6H5)3C+ | Extensive resonance delocalization of the positive charge across three phenyl rings. | Attack by a nucleophile. unict.it |

| Triphenylmethyl (Trityl) Radical | (C6H5)3C• | Extensive resonance delocalization of the unpaired electron across three phenyl rings. | 1. Dimerization. wikipedia.org 2. Reaction with oxygen. wikipedia.orgfaidherbe.org |

Influence of Steric and Electronic Effects on Reactivity and Selectivity

Analysis of Steric Hindrance in Triphenylacetyl Chloride Chemistry

The sheer size of the triphenylmethyl group is a dominant factor in the chemistry of this compound, creating a sterically hindered environment around the electrophilic carbonyl carbon.

The three phenyl rings of the triphenylmethyl group are not static; they exist in a propeller-like conformation. The rotation of these rings is restricted, leading to a limited number of accessible conformers. This conformational rigidity plays a crucial role in modulating the reactivity of the acyl chloride. The specific arrangement of the phenyl groups can either shield the carbonyl carbon from nucleophilic attack or, in some cases, create a chiral pocket that can influence the stereochemical outcome of a reaction. The interplay between steric hindrance and electrostatic interactions ultimately determines the preferred conformation and, consequently, the compound's properties and reactivity. nih.gov The principle of minimal steric interaction suggests that the molecule will adopt a conformation that minimizes steric repulsions, thereby reducing steric strain. unina.it

Steric hindrance significantly impacts the kinetics of reactions involving this compound. For bimolecular nucleophilic substitution (SN2) type reactions, the bulky triphenylmethyl group impedes the backside attack of a nucleophile, drastically slowing down the reaction rate. nih.gov In many cases, this steric crowding can favor a unimolecular (SN1) pathway, which proceeds through a carbocation intermediate.

For instance, initial attempts to synthesize chiral esters through the reaction of this compound with alcohols in solution were largely unsuccessful, leading to low yields. acs.org This inefficiency can be attributed to the steric hindrance preventing the alcohol nucleophile from effectively attacking the carbonyl carbon. The steric factor describes the fraction of random collisions with the proper orientation for a reaction to occur, and in this case, it is very low. quora.com

| Reaction Type | Expected Effect of Steric Hindrance | Observation with this compound |

| SN2 | Decreased reaction rate | Significantly slower rates are expected and observed. |

| SN1 | Favored over SN2 | Plausible pathway due to steric hindrance and carbocation stability. |

| Esterification | Decreased reaction rate | Reactions in solution are often inefficient. acs.org |

Historically, the slowing of reaction rates in the presence of bulky substituents was attributed almost entirely to steric hindrance. However, more recent studies have successfully separated steric effects from solvation effects. acs.org For reactions in solution, the bulky substituents not only hinder the approach of the nucleophile but also impede the stabilizing interactions of solvent molecules around the transition state. Research has shown that the increase in the potential energy barrier caused by bulky groups is roughly equally due to intrinsic steric effects and changes in solvation. acs.org Therefore, a comprehensive understanding of the reactivity of this compound in nucleophilic substitution reactions must consider both the direct steric impediment and the indirect influence on the solvation of the transition state.

Electronic Factors Governing Reaction Outcomes

Beyond the steric bulk, the electronic nature of the three phenyl rings plays a critical role in the reactivity of this compound by influencing the electrophilicity of the carbonyl carbon and the stability of potential intermediates.

Inductive Effect (-I): Due to the greater electronegativity of sp2 hybridized carbon atoms in the phenyl rings compared to the sp3 hybridized alpha-carbon, the phenyl groups exert a weak electron-withdrawing inductive effect. quora.comslideshare.net This effect is transmitted through the sigma bonds and would slightly increase the electrophilicity of the carbonyl carbon. chemistrysteps.comwiley-vch.de

Mesomeric Effect: The mesomeric effect involves the delocalization of pi electrons. quora.comunacademy.com In the case of this compound, this effect is less direct on the carbonyl group itself in the ground state. However, it becomes critically important in the stabilization of any developing positive charge on the alpha-carbon, as seen in carbocation intermediates.

| Electronic Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Electron withdrawal through sigma bonds due to electronegativity differences. quora.comslideshare.net | Phenyl groups slightly increase the electrophilicity of the carbonyl carbon. |

| Mesomeric Effect | Electron delocalization through the pi system. quora.comunacademy.com | Primarily stabilizes the corresponding carbocation through resonance. |

A key feature of this compound chemistry is the potential to form a triphenylmethyl-like carbocation. The triphenylmethyl (trityl) cation is exceptionally stable. pearson.commasterorganicchemistry.com This high stability is due to the extensive delocalization of the positive charge from the central carbon atom across the pi systems of the three phenyl rings. pearson.commasterorganicchemistry.com

This resonance stabilization significantly lowers the energy of the carbocation intermediate, making an SN1-type mechanism a more favorable pathway for this compound compared to acyl chlorides with less bulky or non-stabilizing groups. The stability of this carbocation intermediate directly influences the reaction rate and can lead to products of substitution. A species that can form a stable carbocation is more likely to undergo reactions where the departure of the leaving group is the rate-determining step. libretexts.org

Interplay of Steric and Electronic Effects on Reactivity and Selectivity of this compound

The reactivity and selectivity of this compound in nucleophilic acyl substitution reactions are governed by a complex interplay of steric and electronic effects originating from its unique molecular structure. The molecule features a carbonyl group directly attached to a quaternary carbon, which is, in turn, bonded to three phenyl rings. This arrangement leads to significant steric congestion around the electrophilic carbonyl carbon, while the phenyl groups contribute distinct electronic effects.

Steric Hindrance:

The most prominent feature of this compound is the immense steric bulk imparted by the triphenylmethyl (trityl) group. This group effectively shields the carbonyl carbon from the approach of nucleophiles. In nucleophilic acyl substitution, the reaction proceeds through a tetrahedral intermediate. The formation of this intermediate requires the nucleophile to attack the carbonyl carbon, changing its hybridization from sp² to sp³. The three bulky phenyl groups create a cone of steric hindrance around the reaction center, making this approach exceedingly difficult for many nucleophiles.

This steric hindrance is the primary reason for the generally low reactivity of this compound in solution-phase reactions. For instance, attempts to synthesize chiral esters by reacting this compound with alcohols in solution often result in low yields or are altogether inefficient acs.orgnih.gov. The bulky nature of the trityl group significantly slows down the rate of nucleophilic attack, a phenomenon well-documented for other sterically hindered acid chlorides acs.orgnih.gov.

Electronic Effects:

The electronic effects in this compound are twofold, involving both inductive and resonance effects of the phenyl groups.

Inductive Effect: The phenyl group is generally considered to be inductively electron-withdrawing due to the higher electronegativity of its sp² hybridized carbon atoms. In principle, this electron-withdrawing effect should increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Resonance Effect: The phenyl rings are also capable of resonance. However, due to the tetrahedral arrangement of the central carbon atom, the π-systems of the phenyl rings are not in direct conjugation with the carbonyl group's π-system. Therefore, the typical resonance donation or withdrawal of electrons that is observed in compounds like benzoyl chloride is not a primary factor in the ground state of this compound.

Influence on Selectivity:

The profound steric hindrance of the triphenylmethyl group also plays a crucial role in the selectivity of its reactions. This compound will exhibit high selectivity for reactions with small, unhindered nucleophiles. In competitive reactions involving nucleophiles of varying sizes, the less sterically demanding nucleophile will react preferentially.

This principle is evident in the successful synthesis of esters from this compound, which often requires harsh conditions, such as fusing the acid chloride with an excess of the alcohol at high temperatures, rather than standard solution-phase reactions at room temperature acs.orgnih.gov. These conditions are necessary to overcome the high activation energy barrier imposed by steric hindrance.

The following table provides a conceptual illustration of the expected relative reactivity of this compound with a range of nucleophiles, highlighting the dominant role of steric effects.

| Nucleophile | Structure | Steric Profile | Expected Relative Reactivity with this compound | Primary Influencing Factor |

| Ammonia | NH₃ | Very Low | Low to Moderate | Steric Hindrance from Substrate |

| Methylamine | CH₃NH₂ | Low | Low | Steric Hindrance from Substrate |

| Diethylamine | (CH₃CH₂)₂NH | Moderate | Very Low | Combined Steric Hindrance |

| tert-Butanol | (CH₃)₃COH | High | Extremely Low | Severe Steric Hindrance |

| Water | H₂O | Very Low | Low | Steric Hindrance from Substrate |

| Methanol (B129727) | CH₃OH | Low | Low | Steric Hindrance from Substrate |

Research Findings:

Detailed kinetic studies specifically quantifying the interplay of steric and electronic effects for this compound are not extensively available in the literature. However, the observable behavior of this compound aligns with fundamental principles of physical organic chemistry. The difficulty in achieving efficient reactions in solution, as noted in the synthesis of chiral esters, provides strong qualitative evidence for the dominance of steric hindrance over electronic activation acs.orgnih.gov. The reaction conditions required for successful esterification (fusion with excess alcohol) further underscore the high energy barrier to reaction, a direct consequence of steric impediment acs.orgnih.gov.

In essence, the three phenyl groups of this compound act as a formidable steric shield for the carbonyl group. While their collective inductive effect may render the carbonyl carbon electronically more reactive than in a simple alkyl acetyl chloride, this electronic enhancement is insufficient to overcome the physical barrier they create. Therefore, the reactivity and selectivity of this compound are primarily dictated by the steric accessibility of the carbonyl carbon.

Catalytic Roles and Organocatalytic Applications

Triphenylacetyl Chloride Derivatives as Organocatalysts

Derivatives of this compound function as powerful organocatalysts, primarily through the in situ generation of trityl cations, which act as Lewis acids. This catalytic activity is harnessed in a range of chemical reactions, from the synthesis of heterocyclic compounds to condensation reactions.

The catalytic action of triarylmethyl chlorides, including this compound, is often initiated by the cleavage of the carbon-halogen bond to form a stable triarylmethyl (trityl) carbocation. This carbocation is a potent Lewis acid capable of activating substrates. For instance, research has shown that the inner cavity of a hexameric resorcinarene capsule can promote the formation of the trityl carbocation from trityl chloride. This process is facilitated by hydrogen bonding between the hydroxyl groups of the capsule and the halide, which encourages the dissociation of the C-Cl bond. These stable carbocations are highly efficient and versatile Lewis acid catalysts for various reactions, often requiring only low catalyst loadings.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. Triarylmethyl chlorides have been identified as effective catalysts for such reactions, leading to the synthesis of diverse heterocyclic compounds.

The synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones has been accomplished through a multi-component condensation reaction. The catalytic activity of various triarylmethyl chlorides, including dimethoxytrityl chloride (DMTCl), monomethoxytrityl chloride (MMTCl), and trityl chloride (TrCl), has been compared in this context. researchgate.net A plausible mechanism for the formation of these xanthene derivatives involves the nucleophilic addition of 2-naphthol to an aldehyde, forming an ortho-quinone methide intermediate. This is followed by a Michael addition of a 1,3-diketone (like dimedone) and subsequent cyclization and dehydration to yield the final product. nih.gov

Similarly, 1-amidoalkyl-2-naphthols are synthesized via a multi-component reaction involving an aldehyde, 2-naphthol, and an amide or urea. researchgate.net This transformation can be catalyzed by various Lewis and Brønsted acids. Triarylmethyl chlorides have been explored as effective organocatalysts for this synthesis in neutral media at room temperature. researchgate.net The use of these catalysts offers advantages such as mild reaction conditions and good yields.

Table 1: Synthesis of 1-Amidoalkyl-2-naphthols via Multi-Component Reaction

| Entry | Aldehyde | Amide/Urea | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Acetamide | Trityl Chloride | Room Temp, Neutral Media | High |

| 2 | 4-Chlorobenzaldehyde | Urea | Trityl Chloride | Room Temp, Neutral Media | High |

This table is a representative example based on the described catalytic applications.

Cross-aldol condensations, which involve the reaction between two different carbonyl compounds, are fundamental carbon-carbon bond-forming reactions. While specific studies detailing the use of this compound in this context are not prevalent, the general principle of Lewis acid catalysis by in situ generated carbocations can be applied. Acid and base catalysis is a known method for promoting cross-aldol condensations. For example, the reaction between benzaldehyde and acetone to form benzalacetone can be catalyzed by acids. rsc.org Organocatalysts, such as piperidine and L-prolinamide, have been shown to be effective in the cross-aldol reaction between chloral and aliphatic aldehydes. thieme-connect.de

Triphenylmethyl chloride (trityl chloride) has been demonstrated to be an efficient neutral catalyst for the multicomponent cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil. This reaction, conducted in chloroform under reflux conditions, leads to the preparation of pyrimido[4,5-b]quinolines. researchgate.net The neutrality of the catalyst is advantageous in reactions involving acid-sensitive functional groups.

Promotion of Multi-Component Reactions

Chiral Organocatalysis and Chirality Induction

The introduction of chirality into molecules is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals. While this compound itself is achiral, its derivatives can be employed in chiral organocatalysis. The fusion of this compound with a chiral alcohol can produce chiral triphenylacetic acid esters. acs.org In these systems, the chirality of the alcohol substituent can induce a preferred conformation in the triphenylmethyl group, leading to observable chiroptical properties. acs.org This transfer of structural information from a permanently chiral inducer to a stereodynamic chromophoric probe is a key principle in chirality sensing. acs.org The amplification of a small initial chiral bias into a significant enantiomeric excess is a known phenomenon in polymer chemistry and supramolecular assemblies, and similar principles can be applied to small molecule catalysis. tue.nl

Chiral Cocrystal Formation and Supramolecular Assemblies

The bulky and structurally well-defined nature of the trityl group makes derivatives of this compound valuable components in crystal engineering and the formation of supramolecular assemblies. The trityl group can function as a "supramolecular protective group," influencing how molecules arrange themselves in the solid state. nih.gov This capability is particularly relevant in the field of chiral recognition and resolution, where the formation of diastereomeric cocrystals is a key strategy. rsc.orgresearchgate.net

N-tritylated amino acids, for example, have demonstrated the ability to form inclusion compounds, which facilitates enantiomer discrimination. mdpi.com A specific example involves N-triphenylacetyl-L-tyrosine, a derivative of this compound, which has been shown to form chiral cocrystals with various diamines such as 4,4'-bipyridine and DABCO. nih.gov In these structures, the molecules are linked through specific interactions like O–H···O hydrogen bonds, creating well-defined two-dimensional motifs. nih.gov

The formation of these supramolecular assemblies is directed by the interplay of hydrogen bonding, π-π stacking, and steric hindrance provided by the trityl group. The trityl moiety's steric properties can prevent the formation of expected intermolecular hydrogen bonds, for instance between amide groups, thereby guiding the self-assembly process toward different structural motifs. mdpi.com This controlled assembly allows for the creation of crystalline solids with specific architectures, which can be used to separate enantiomers or to create materials with tailored properties. The ability of trityl-containing compounds to form solid solutions of enantiomers has also been observed, further highlighting their complex behavior in the solid state. nih.govnih.gov

Table 2: Examples of Supramolecular Assemblies with Triphenylacetyl Derivatives

| Derivative | Coformer | Type of Assembly | Key Interactions | Reference |

| N-triphenylacetyl-L-tyrosine | 4,4'-bipyridine | Chiral Cocrystal | O–H···O hydrogen bonds | nih.gov |

| N-triphenylacetyl-L-tyrosine | DABCO | Chiral Cocrystal | O–H···O hydrogen bonds | nih.gov |

| N-tritylated amino acids | Various guests | Inclusion Compound | Host-guest interactions | mdpi.com |

Lewis Acid Catalysis in Friedel-Crafts Reactions

This compound plays a significant role in Lewis acid-catalyzed reactions, particularly Friedel-Crafts reactions, primarily through the formation of the highly stable triphenylmethyl (trityl) cation. total-synthesis.com The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings and proceeds via electrophilic aromatic substitution. wikipedia.orglibretexts.org It is broadly categorized into alkylation and acylation reactions. wikipedia.org

In a typical Friedel-Crafts acylation, an acyl chloride is activated by a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. masterorganicchemistry.comorganic-chemistry.org When this compound is treated with a strong Lewis acid, the stable trityl cation is generated. This carbocation is stabilized by the delocalization of the positive charge over the three phenyl rings. total-synthesis.com

The stability and electrophilicity of the trityl cation allow it to be used as a catalyst in various organic transformations, including versions of the Diels-Alder and aldol reactions. nih.govmdpi.com In the context of Friedel-Crafts reactions, trityl cations can act as potent Lewis acid catalysts themselves or be the key electrophilic intermediate. rwth-aachen.de For instance, trityl cation salts are employed to catalyze Friedel-Crafts reactions by activating substrates. rwth-aachen.de The reaction of an arene with this compound in the presence of a Lewis acid would proceed through the formation of the trityl cation, which then acts as the electrophile that is attacked by the electron-rich aromatic ring.

The general mechanism involves the coordination of the Lewis acid to the chlorine atom of this compound, facilitating the departure of the chloride ion and the formation of the trityl cation. This cation is then attacked by the aromatic substrate, leading to a Wheland intermediate, which subsequently loses a proton to restore aromaticity and yield the final product. The use of trityl cations derived from this compound or other precursors is a well-established strategy in organic synthesis for promoting reactions that require a stable, yet reactive, carbocationic species. rwth-aachen.deresearchgate.net

Table 3: Role of this compound in Friedel-Crafts Reactions

| Component | Function | Mechanism Step |

| This compound | Precursor to the electrophile | Provides the trityl moiety. |

| Lewis Acid (e.g., AlCl₃) | Catalyst/Activator | Abstracts the chloride ion to generate the trityl cation. masterorganicchemistry.com |

| Trityl Cation ([C(C₆H₅)₃]⁺) | Electrophile | Attacks the aromatic ring in an electrophilic aromatic substitution. total-synthesis.comrwth-aachen.de |

| Aromatic Ring (Arene) | Nucleophile | Donates π-electrons to the electrophilic trityl cation. libretexts.org |

Advanced Spectroscopic and Computational Methodologies for Mechanistic Elucidation

Spectroscopic Techniques for Investigating Reaction Mechanisms and Intermediates

Spectroscopic analysis is fundamental to elucidating the intricate pathways of chemical reactions. For derivatives of triphenylacetyl chloride, techniques like Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) are particularly powerful. They allow for the detailed investigation of reaction kinetics, conformational preferences, and the transmission of chiral information.

NMR spectroscopy is a cornerstone for structural and dynamic studies in solution. By analyzing nuclear spin transitions in a magnetic field, it provides detailed information about molecular structure, conformation, and the kinetics of processes that occur on the NMR timescale. copernicus.orgauremn.org.br

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, observed when an atom in a reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate. nih.gov Replacing hydrogen with deuterium (B1214612) (²H or D) can significantly alter reaction rates if the C-H bond is broken or formed in the rate-determining step. princeton.edu This is due to the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond has a lower zero-point energy and is therefore stronger, requiring more energy to break. ucsb.edu

In studies of triphenylacetyl derivatives, deuterium labeling can elucidate mechanistic details. For example, in the metallation of N-(triphenylacetyl)azetidine, deuterium labeling studies were used to probe the reaction pathway. uniba.it The observation of a KIE suggests that C-H bond cleavage is involved in the rate-limiting step of the reaction. uniba.itresearchgate.net The magnitude of the KIE can distinguish between different transition states and reaction mechanisms. princeton.edu

| Effect Type | Description | Typical kH/kD Value | Implication |

| Primary KIE | The isotope is directly involved in bond breaking or formation in the rate-determining step. ucsb.edu | > 2 | C-H bond cleavage is rate-determining. |

| Secondary KIE | The isotopically labeled bond is not broken or formed but is located near the reaction center. princeton.edu | 0.7 - 1.5 | Indicates changes in hybridization (sp³ to sp²) or hyperconjugation at the transition state. princeton.edu |

| Inverse KIE | The deuterated compound reacts faster than the hydrogenated one. | < 1 | Often occurs when a bond becomes stiffer in the transition state, such as a change from sp² to sp³ hybridization. princeton.edu |

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational dynamics of flexible molecules, such as the esters and amides formed from this compound. unibas.it Many of these molecules exist as a mixture of rapidly interconverting conformers at room temperature. copernicus.org By recording NMR spectra over a wide range of temperatures, it is possible to slow down these conformational changes to the point where individual conformers can be observed. unibas.it

For instance, the NMR spectra of (rac)-sec-Butyl-2,2,2-triphenylacetate, synthesized from this compound and (rac)-2-butanol, can be analyzed to understand its conformational preferences. researchgate.net At low temperatures, the rotation around single bonds may become slow enough on the NMR timescale to cause signal broadening or splitting, allowing for the calculation of the energy barriers to interconversion. unibas.it This analysis provides critical information on the relative stability of different conformers and the stereodynamic pathways involved, which ultimately influence the diastereoselectivity of reactions involving these substrates. unibas.itresearchgate.net

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net It is exceptionally sensitive to the three-dimensional arrangement of atoms, making it an ideal tool for studying stereochemistry. mdpi.com

This compound serves as a valuable reagent for introducing a stereodynamic chromophore—the triphenylacetyl group—into chiral molecules that may otherwise lack a suitable chromophore for ECD analysis. researchgate.netmdpi.com Although the triphenylmethyl moiety itself is achiral, its three phenyl rings are arranged in a propeller-like fashion. acs.org When covalently attached to a chiral molecule (an inducer), such as a chiral alcohol or amine, the triphenylacetyl group adopts a preferred helical conformation (P- or M-helicity). mdpi.com This process, known as dynamic chirality induction, results in a measurable ECD signal. nih.govresearchgate.net

The structural information is effectively transferred from the permanent stereogenic center of the inducer to the stereodynamic triphenylacetyl probe through a cascade of subtle, cooperative interactions. researchgate.netacs.orgresearchgate.net This chirality transmission is revealed by the appearance of characteristic Cotton effects in the ECD spectrum, typically in the 180-220 nm region corresponding to the trityl chromophore's electronic transitions. mdpi.comresearchgate.net The correlation between the observed ECD spectrum and the dominant conformation can be established through computational modeling, such as Time-Dependent Density Functional Theory (TD-DFT) calculations. mdpi.commdpi.com

| Derivative Type | Inducer | Key Interaction Mechanism | ECD Signal Characteristic |

| Triphenylacetic Acid Esters | Chiral Alcohols | Cooperative interactions cascade structural information from the inducer to the probe. researchgate.netacs.org | Highly sensitive to small structural differences in the inducer core. acs.org |

| Triphenylacetamides | Chiral Amines | A "bevel gear" mechanism correlates the inducer's configuration with the propeller's helicity. acs.org | The shape of the ECD spectrum correlates with the dominant conformation. acs.org |

| Triarylmethanols | Chiral Substituents | OH···O(R) and C–H···π interactions are crucial for efficient chirality induction. nih.govacs.org | Intense Cotton effects observed, especially for ortho-substituted derivatives. nih.gov |

ECD spectroscopy is highly effective for studying the dynamic equilibria between stereoisomers in solution. researchgate.netmdpi.com Because the observed ECD spectrum is the population-weighted average of the spectra of all contributing conformers, it provides a snapshot of the conformational landscape. acs.org By comparing the experimental ECD spectrum with Boltzmann-averaged spectra calculated for various low-energy conformers, the relative populations and thermodynamic stabilities of these conformers can be determined. researchgate.netmdpi.com

This approach has been successfully applied to derivatives of this compound to probe the subtle energy differences between diastereomeric conformers. For example, dynamic ECD measurements on (R)-triphenylacetyl-2-aminobutane allowed for the estimation of the energetic difference between its P- and M-helical diastereoisomers. mdpi.com The sensitivity of ECD allows it to act as a sensor for the dynamic interplay of stereoisomers, providing insights into how chirality is transmitted and amplified in molecular systems. mdpi.comacs.org

Vibrational Spectroscopy (IR, Raman) for Structural and Mechanistic Probing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound by identifying its constituent functional groups and providing insights into bonding characteristics. uni-siegen.de These methods are complementary, as they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecular polarizability. mt.comd-nb.info

The analysis of this compound's vibrational spectra would be dominated by features arising from the trityl and acyl chloride moieties.

Carbonyl (C=O) Stretching: The most characteristic vibration for this compound is the C=O stretching band in the IR spectrum. For acyl chlorides, this band is typically observed at a high frequency, usually in the range of 1770-1820 cm⁻¹, due to the electron-withdrawing inductive effect of the chlorine atom, which strengthens and stiffens the C=O bond.

Trityl Group Vibrations: The three phenyl rings of the trityl group give rise to a series of characteristic bands. These include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹), C=C stretching vibrations within the rings (in the 1450-1600 cm⁻¹ region), and various C-H in-plane and out-of-plane bending vibrations. researchgate.net

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

By comparing experimental spectra with theoretically calculated spectra, a precise assignment of each vibrational mode can be achieved. mdpi.com This correlation is invaluable for confirming the molecular structure and for monitoring changes during chemical reactions, where the disappearance of reactant peaks (e.g., the C=O stretch of the acyl chloride) and the appearance of product peaks can be tracked in real-time.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Comment |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Characteristic of the phenyl rings. |

| Carbonyl C=O Stretch | 1770 - 1820 | IR (Strong) | High frequency due to the inductive effect of chlorine. |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Multiple bands are expected due to the three phenyl rings. |

| C-Cl Stretch | 600 - 800 | IR, Raman | Located in the fingerprint region. |

X-ray Crystallography for Solid-State Structural Information

A crystallographic analysis of this compound would reveal:

Molecular Conformation: The three phenyl rings of the trityl group are expected to adopt a propeller-like conformation to minimize steric hindrance. The analysis would provide the precise torsion angles defining this arrangement.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles would be obtained. Of particular interest would be the C-C and C-O bonds of the acetyl group and the C-Cl bond, which inform on the electronic effects within the molecule.

Intermolecular Interactions: The analysis would elucidate how molecules pack in the crystal lattice. Due to the bulky and hydrophobic nature of the trityl group, packing is often governed by van der Waals forces and C-H···π interactions involving the aromatic systems. mdpi.com

The structural data obtained from X-ray crystallography provides a static, solid-state snapshot of the molecule that is invaluable for benchmarking the results of computational models.

| Parameter | Expected Value / Feature | Significance |

|---|---|---|

| Molecular Geometry | Propeller-like conformation of phenyl rings | Minimization of steric strain from the bulky trityl group. |

| C=O Bond Length | ~1.18 - 1.20 Å | Reflects the double bond character, influenced by the chlorine atom. |

| C-Cl Bond Length | ~1.78 - 1.82 Å | Standard length for an acyl chloride C-Cl bond. |

| Crystal Packing | Dominated by van der Waals forces and potential C-H···O or C-H···π interactions | Determines the macroscopic properties of the crystal. |

Density Functional Theory (DFT) in Investigating Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, providing a powerful framework for investigating the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can offer profound insights that complement experimental findings.

Molecular Geometry Optimization and Electronic Structure Determination

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. researchgate.net By performing a geometry optimization, the lowest-energy three-dimensional structure of this compound can be calculated. This process yields theoretical bond lengths, bond angles, and dihedral angles that can be directly compared with experimental data from X-ray crystallography to validate the computational method. mdpi.com